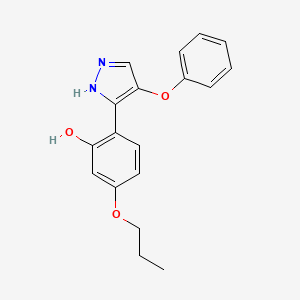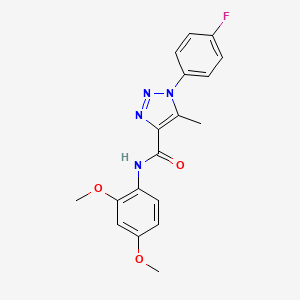![molecular formula C21H24N2O4 B4672407 3-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4672407.png)
3-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
Overview
Description
3-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, also known as PR-619, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a research tool.
Mechanism of Action
3-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide inhibits DUBs by covalently binding to the active site cysteine residue of the enzyme. This binding prevents the enzyme from functioning properly, leading to the accumulation of ubiquitinated proteins in cells. This mechanism of action has been confirmed by biochemical assays and structural studies.
Biochemical and Physiological Effects
3-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to induce apoptosis in cancer cells by increasing the accumulation of ubiquitinated proteins and activating the unfolded protein response pathway. Additionally, 3-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been found to enhance the antiviral immune response by inhibiting the DUB activity of the viral protease. These effects suggest that 3-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide could be a potential therapeutic agent for cancer and viral infections.
Advantages and Limitations for Lab Experiments
One advantage of using 3-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide in lab experiments is its specificity for DUBs, which allows researchers to investigate the role of these enzymes in different biological processes. Additionally, 3-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a reversible inhibitor, which means that its effects can be easily reversed by removing the inhibitor from cells.
However, one limitation of using 3-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is its potential off-target effects, which could lead to false-positive results. Therefore, it is essential to use appropriate controls and confirm the specificity of the inhibitor in each experiment.
Future Directions
3-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has the potential to be a valuable research tool in various fields, including cancer biology, virology, and immunology. Future research could focus on developing more potent and selective DUB inhibitors based on the structure of 3-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide. Additionally, 3-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide could be used in combination with other drugs to enhance their efficacy in cancer treatment or viral infections. Finally, the role of DUBs in different biological processes could be further explored using 3-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide and other DUB inhibitors.
Scientific Research Applications
3-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a potent inhibitor of deubiquitinases (DUBs), which are enzymes that remove ubiquitin from proteins. DUBs play a crucial role in regulating various cellular processes, including protein degradation, DNA damage repair, and immune response. Therefore, 3-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been used as a research tool to investigate the role of DUBs in different biological processes.
properties
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-15(2)27-19-5-3-4-17(14-19)20(24)22-18-8-6-16(7-9-18)21(25)23-10-12-26-13-11-23/h3-9,14-15H,10-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEIOKWGGQZHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-ylcarbonyl)phenyl]-3-(propan-2-yloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}methylene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4672330.png)

![1-(3-chlorophenyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4672349.png)
![N-(3-chloro-4-fluorophenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea](/img/structure/B4672357.png)

![{2-[(3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4672367.png)
![3,5-dichloro-2-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4672377.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B4672378.png)
![N-{4-[({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4672379.png)
![1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione](/img/structure/B4672397.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(2-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4672399.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4672418.png)
